2-Naftil-beta-D-galactopiranósido

Descripción general

Descripción

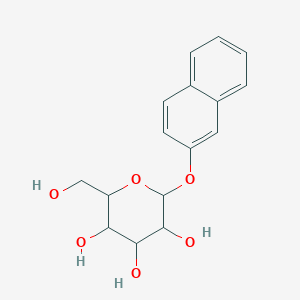

2-Naphthyl-beta-D-galactopyranoside is a chemical compound with the empirical formula C16H18O6 and a molecular weight of 306.31 g/mol . It is commonly used as a chromogenic substrate in biochemical assays, particularly in glycobiology research . This compound is known for its ability to release a chromophore upon enzymatic hydrolysis, making it valuable in various analytical applications.

Aplicaciones Científicas De Investigación

Enzymatic Assays

β-Galactosidase Substrate

2-Naphthyl-beta-D-galactopyranoside serves as a substrate for β-galactosidase, an enzyme that hydrolyzes the compound to release 2-naphthol. This reaction can be visualized through colorimetric or fluorometric methods, making it a valuable tool in various assays:

- Colorimetric Detection : The hydrolysis of 2-Nap-β-D-Gal produces a reddish-brown azo dye when coupled with staining reagents like hexazonium p-rosaniline. This method allows for the quantification of β-galactosidase activity in biological samples .

- Fluorescence Analysis : The released 2-naphthol can also be detected using fluorescence techniques, providing a sensitive means of measuring enzyme activity .

Biosensor Development

Research has demonstrated the potential of 2-Nap-β-D-Gal in the development of biosensors. These sensors exploit the enzymatic reaction to detect β-galactosidase activity, which can be indicative of various biological processes or disease states. The compound's ability to provide a measurable output makes it suitable for real-time monitoring applications in clinical diagnostics and environmental testing .

Carbohydrate Metabolism Studies

2-Naphthyl-beta-D-galactopyranoside is instrumental in studying carbohydrate metabolism. It aids researchers in understanding the enzymatic pathways involved in glycoside hydrolysis and the role of β-galactosidases in different organisms. For instance, studies have utilized this compound to investigate the metabolic capabilities of various bacterial strains, revealing insights into their carbohydrate utilization mechanisms .

Case Studies

-

Detection of β-Galactosidase Activity

A study published in PMC highlighted a method for detecting β-galactosidase using 2-Nap-β-D-Gal as a substrate. The researchers demonstrated its specificity for β-galactosidase over other enzymes, confirming its utility in enzymatic assays . -

Biosensor Application

Another research effort focused on developing a biosensor that utilizes 2-Nap-β-D-Gal to measure β-galactosidase activity in environmental samples. The sensor showed high sensitivity and specificity, making it a promising tool for monitoring microbial activity in various settings . -

Metabolic Pathway Analysis

Research involving the characterization of bacterial strains revealed that 2-Nap-β-D-Gal could effectively differentiate between various metabolic pathways based on β-galactosidase production. This application is crucial for understanding microbial ecology and carbohydrate metabolism .

Mecanismo De Acción

Target of Action

The primary target of 2-Naphthyl-beta-D-galactopyranoside is the enzyme beta-galactosidase . This enzyme is responsible for breaking down lactose into galactose and glucose .

Mode of Action

2-Naphthyl-beta-D-galactopyranoside acts as a substrate for beta-galactosidase . Upon hydrolyzation by the enzyme, it releases 2-naphthol .

Biochemical Pathways

The hydrolyzation of 2-Naphthyl-beta-D-galactopyranoside by beta-galactosidase is part of the lactose metabolism pathway . The release of 2-naphthol can be detected by fluorescence analysis , indicating the completion of the enzymatic reaction.

Result of Action

The hydrolyzation of 2-Naphthyl-beta-D-galactopyranoside by beta-galactosidase results in the release of 2-naphthol . This can be coupled with a suitable staining reagent, such as hexazonium p-rosaniline, to form a reddish-brown azo-dye . This color change can be used to visually detect the activity of beta-galactosidase.

Action Environment

The action of 2-Naphthyl-beta-D-galactopyranoside is influenced by environmental factors such as temperature and pH. For instance, the storage temperature for this compound is recommended to be at -20°C . The optimal pH and temperature for beta-galactosidase activity would also affect the efficacy of 2-Naphthyl-beta-D-galactopyranoside as a substrate.

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, 2-Naphthyl-beta-D-galactopyranoside interacts with the enzyme beta-galactosidase . Upon hydrolyzation by beta-galactosidase, 2-naphthol is released . This interaction is crucial in various biochemical assays.

Cellular Effects

It is known that the product of its hydrolyzation, 2-naphthol, can be detected by fluorescence analysis

Molecular Mechanism

The molecular mechanism of 2-Naphthyl-beta-D-galactopyranoside primarily involves its interaction with beta-galactosidase . The enzyme catalyzes the hydrolysis of 2-Naphthyl-beta-D-galactopyranoside, releasing 2-naphthol .

Metabolic Pathways

Its interaction with beta-galactosidase suggests it may play a role in galactose metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthyl-beta-D-galactopyranoside typically involves the glycosylation of 2-naphthol with a suitable galactosyl donor. One common method is the trichloroacetimidate method, where D-galactose is reacted with 2-naphthol in the presence of a catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of 2-Naphthyl-beta-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for commercial use .

Análisis De Reacciones Químicas

Types of Reactions: 2-Naphthyl-beta-D-galactopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using beta-galactosidase releases 2-naphthol and D-galactose.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of suitable catalysts.

Major Products:

Hydrolysis: 2-naphthol and D-galactose.

Oxidation: Oxidized naphthol derivatives.

Substitution: Substituted naphthol derivatives.

Comparación Con Compuestos Similares

4-Nitrophenyl-beta-D-galactopyranoside: Another chromogenic substrate used in similar enzymatic assays.

6-Bromo-2-naphthyl-beta-D-galactopyranoside: A brominated derivative with similar applications.

2-Nitrophenyl-beta-D-galactopyranoside: Used as a substrate for colorimetric and EIA applications.

Uniqueness: 2-Naphthyl-beta-D-galactopyranoside is unique due to its specific chromogenic properties, which make it highly suitable for detecting beta-galactosidase activity. Its ability to release a distinct chromophore upon hydrolysis sets it apart from other substrates, providing a clear and measurable signal in various assays .

Actividad Biológica

2-Naphthyl-beta-D-galactopyranoside (2-NBG) is a chemical compound widely recognized for its role as a substrate for the enzyme beta-galactosidase. Its biological activity is primarily associated with its hydrolysis, which leads to the production of 2-naphthol, a compound that can be detected using various analytical methods. This article delves into the biochemical properties, mechanisms of action, and applications of 2-NBG, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C16H18O6

- Molecular Weight : 306.31 g/mol

- CAS Number : 33993-25-8

2-NBG consists of a naphthalene ring bonded to a beta-D-galactopyranoside moiety, making it a glycoside. The compound is soluble in water and exhibits chromogenic properties when hydrolyzed.

2-NBG acts as a substrate for beta-galactosidase, an enzyme that catalyzes the hydrolysis of galactosides into monosaccharides. The reaction can be represented as follows:

The hydrolysis of 2-NBG results in the release of 2-naphthol, which can be quantitatively measured due to its fluorescent properties. This reaction is significant in studies related to lactose metabolism and enzyme kinetics.

Enzymatic Assays

2-NBG is commonly used in enzymatic assays to study beta-galactosidase activity. It serves as a chromogenic substrate that allows researchers to quantify enzyme activity based on the intensity of the color produced upon hydrolysis. This application is particularly relevant in microbiological studies where beta-galactosidase serves as a marker for certain bacterial strains.

| Enzyme Source | Beta-Galactosidase Activity | Reference |

|---|---|---|

| Escherichia coli | High | |

| Staphylococcus aureus | Moderate | |

| Bacillus subtilis | Low |

Glycobiology Research

In glycobiology, 2-NBG is utilized to investigate carbohydrate metabolism and the kinetics of glycosidases. The ability to visualize and quantify the enzymatic activity makes it an invaluable tool for studying glycan structures and their biological significance.

Diagnostic Applications

The compound is also employed in diagnostic assays for detecting beta-galactosidase activity in various biological samples. This application has implications in clinical diagnostics, particularly in identifying genetic disorders such as galactosemia.

Case Studies

- Microbial Identification : A study utilized 2-NBG to differentiate between various bacterial species based on their beta-galactosidase activity. The results indicated that specific strains of Staphylococcus exhibited high levels of enzyme activity when exposed to 2-NBG, confirming its utility in microbial identification assays .

- Gene Expression Analysis : In another study, researchers linked a beta-galactosidase gene to a promoter of interest and used 2-NBG in reporter gene assays. The successful hydrolysis of 2-NBG indicated active gene expression under specific conditions, showcasing its role in molecular biology research.

Propiedades

IUPAC Name |

2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHKPYATGMFFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33993-25-8 | |

| Record name | 2-Naphthyl-beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033993258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.